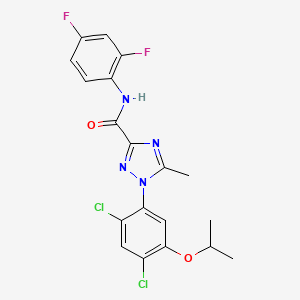

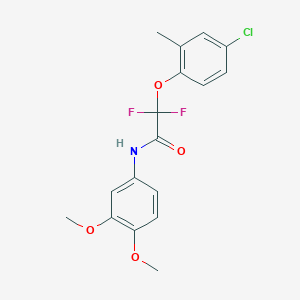

![molecular formula C14H15NO2S2 B3037036 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 406710-59-6](/img/structure/B3037036.png)

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Übersicht

Beschreibung

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- PFM01 is an inhibitor of the endonuclease activity of the double-strand break repair protein Mre11 . It decreases the number of chromosomal breaks in 1BR3 fibroblasts induced by knockdown of BRCA2.

- Interestingly, PFM01 has been investigated for its inhibitory effect on methane emissions in paddy soil. It specifically targets methanogenesis by inhibiting the aceticlastic methanogenesis route, particularly affecting Methanosarcina spp. in flooded soil .

- Analogues of PFM01, such as imidazolidinone and imidazothiazolone derivatives, have been studied as fluorescent probes due to their pronounced photochemical properties .

- PFM01 derivatives have been used in a copper-catalyzed cascade reaction to synthesize pyrroloindolines. This reaction creates three consecutive stereogenic centers in a single step, making it a powerful synthetic strategy .

- While not directly related to PFM01, benzofuran derivatives share structural similarities. They have diverse pharmacological activities and are synthesized through various methods .

DNA Repair and Cancer Therapy

Methane Emission Reduction in Paddy Fields

Fluorescent Probes and DNA Labeling

Pyrroloindolines Synthesis

Benzofuran Derivatives

Wirkmechanismus

Target of Action

PFM01 primarily targets the MRE11 endonuclease . MRE11 is a crucial component of the MRN complex, which plays a significant role in the detection and repair of DNA double-strand breaks (DSBs).

Mode of Action

PFM01 acts as an inhibitor of the MRE11 endonuclease . It prevents the resection of double-stranded breaks (DSBs), a process that is essential for the repair of these breaks . By inhibiting MRE11, PFM01 can regulate the balance between two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). Specifically, PFM01 enhances NHEJ and reduces HR .

Biochemical Pathways

The primary biochemical pathway affected by PFM01 is the DNA double-strand break repair pathway . By inhibiting MRE11, PFM01 prevents DSB resection, thereby favoring the NHEJ pathway over the HR pathway for DSB repair .

Pharmacokinetics

It is known that pfm01 is soluble in dmso and ethanol , which could potentially influence its bioavailability.

Result of Action

The inhibition of MRE11 by PFM01 leads to a shift in the balance of DSB repair towards NHEJ and away from HR . This could potentially influence the survival and proliferation of cells, particularly in the context of cancer, where the regulation of DSB repair pathways can impact the sensitivity of cancer cells to DNA-damaging therapies.

Action Environment

The action, efficacy, and stability of PFM01 can be influenced by various environmental factors. For instance, the solubility of PFM01 in different solvents could affect its distribution and bioavailability . Additionally, the cellular context, including the presence of other proteins and the state of the DNA repair machinery, could also influence the action of PFM01.

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURHDUTZUYAFI-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)

![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036959.png)

![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)

![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)

![2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole](/img/structure/B3036969.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)